![molecular formula C8H5BrN2O B13666695 4-Bromo-5-(pyridin-3-yl)oxazole](/img/structure/B13666695.png)
4-Bromo-5-(pyridin-3-yl)oxazole
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Overview
Description
4-Bromo-5-(pyridin-3-yl)oxazole is a heterocyclic compound that features both a bromine atom and a pyridine ring attached to an oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(pyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromopyridine with an oxazole precursor in the presence of a suitable base and solvent. The reaction conditions often require heating and may involve catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(pyridin-3-yl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-5-(pyridin-3-yl)oxazole is a heterocyclic compound with bromine and pyridine functionalities attached to an oxazole ring. The oxazole ring consists of one oxygen and one nitrogen atom, with bromine at the 4-position and a pyridine group at the 5-position. This compound is of interest for applications in medicinal chemistry and material science.
Applications
- Pharmaceuticals Due to its potential biological activity, this compound may serve as a lead compound in drug discovery for antimicrobial or anticancer applications.
- Material Science The compound may be used in the development of new materials.
Chemical behavior
The chemical behavior of this compound can be characterized by several types of reactions:
- Reactions at the bromine atom, such as nucleophilic substitution or Grignard reagent formation.
- Reactions at the pyridine nitrogen, such as quaternization or N-oxidation.
- Cycloaddition reactions involving the oxazole ring.
Interaction studies
Interaction studies involving this compound would typically focus on:
- Binding affinities to target proteins.
- Effects on enzyme activity.
- Cellular uptake and distribution.
These studies are crucial for elucidating the therapeutic potential of this compound and optimizing its efficacy and safety profiles.
Oxazoles in research
Mechanism of Action
The mechanism of action of 4-Bromo-5-(pyridin-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(pyridin-2-yl)oxazole
- 4-Bromo-5-(pyridin-4-yl)oxazole
- 5-(Pyridin-3-yl)oxazole
Uniqueness
4-Bromo-5-(pyridin-3-yl)oxazole is unique due to the specific positioning of the bromine atom and the pyridine ring, which confer distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-5-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7(12-5-11-8)6-2-1-3-10-4-6/h1-5H |
InChI Key |
RYXUMYUISMKQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CO2)Br |
Origin of Product |
United States |
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